![molecular formula C6H8ClN3O2 B2356819 4-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid CAS No. 1798730-62-7](/img/structure/B2356819.png)
4-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid
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Description
“4-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid” is a chemical compound that has been studied for its potential applications in the field of medicine . It is a derivative of 1H-1,2,4-triazole, a class of compounds known for their diverse biological activities .
Synthesis Analysis
The synthesis of “4-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid” and its hybrids has been successfully achieved . The structures of these compounds were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “4-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid” has been analyzed using NMR and MS techniques . These techniques provide detailed information about the molecular structure of the compound .Chemical Reactions Analysis
The chemical reactions involving “4-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid” have been studied, particularly in the context of its synthesis . The compound has been found to exhibit potent inhibitory activities against certain cancer cell lines .Future Directions
The future research directions for “4-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid” could include further exploration of its anticancer properties and potential applications in medicine . It could also involve the design and development of more selective and potent molecules based on the 1,2,4-triazole benzoic acid hybrid structure .
properties
IUPAC Name |
4-(3-chloro-1,2,4-triazol-1-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c7-6-8-4-10(9-6)3-1-2-5(11)12/h4H,1-3H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUYPDXHWAHCLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCCC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid |
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